

# 3-Ethoxy-2-cyclohexen-1-one CAS number 5323-87-5

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## Compound of Interest

Compound Name: 3-Ethoxy-2-cyclohexen-1-one

Cat. No.: B1360012

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An In-depth Technical Guide to **3-Ethoxy-2-cyclohexen-1-one** (CAS: 5323-87-5)

This technical guide provides a comprehensive overview of **3-Ethoxy-2-cyclohexen-1-one**, a versatile intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and safety information.

## Physicochemical Properties

**3-Ethoxy-2-cyclohexen-1-one** is a cyclic enol ether that serves as a valuable building block in the synthesis of more complex molecules. Its physical and chemical characteristics are summarized below.

Table 1: Physicochemical Data for **3-Ethoxy-2-cyclohexen-1-one**

Property	Value	Reference(s)
CAS Number	5323-87-5	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>2</sub>	[1][2][4]
Molecular Weight	140.18 g/mol	[1][3]
Appearance	Clear colorless to pale yellow or peach crystalline powder/liquid	[4]
Boiling Point	76-78 °C at 1 mmHg	[3][5]
Density	0.963 g/mL at 25 °C	[3][5]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.504	[3]
Solubility	Slightly soluble in water	[5][6]
Storage Temperature	2-8°C	[3]
Flash Point	107 °C (224.6 °F) - closed cup	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Ethoxy-2-cyclohexen-1-one**.

Table 2: Spectroscopic Data for **3-Ethoxy-2-cyclohexen-1-one** and Related Analogs

Technique	Data	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	For the related compound 3-ethoxy-6-methyl-2-cyclohexen-1-one: $\delta$ : 1.16 (d, 3 H, J = 7), 1.36 (t, 3 H, J = 6), 1.6–2.6 (m, 5 H), 3.92 (q, 2 H, J = 6), 5.32 (s, 1 H).	[7]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	For the related compound 3-ethoxy-2-methyl-2-cyclohexen-1-one: $\delta$ : 7.4, 15.4, 21.1, 25.4, 36.4, 63.5, 115.1, 171.4, 198.9.	[8]
Infrared (IR)	The NIST WebBook provides a reference spectrum showing characteristic peaks for the enone and ether functionalities. Key absorptions are expected for C=O (conjugated ketone) and C=C-O-C (enol ether) groups.	[9]
Mass Spectrometry (MS)	The NIST WebBook provides the electron ionization mass spectrum, with a molecular ion peak corresponding to its molecular weight.	[1]
UV Spectroscopy	An ethanol solution of the product shows a maximum absorption at 250 m $\mu$ ( $\epsilon$ = 17,200).	[10]

## Synthesis and Experimental Protocols

**3-Ethoxy-2-cyclohexen-1-one** is commonly synthesized from 1,3-cyclohexanedione (dihydroresorcinol). A detailed experimental protocol is provided below, based on the procedure

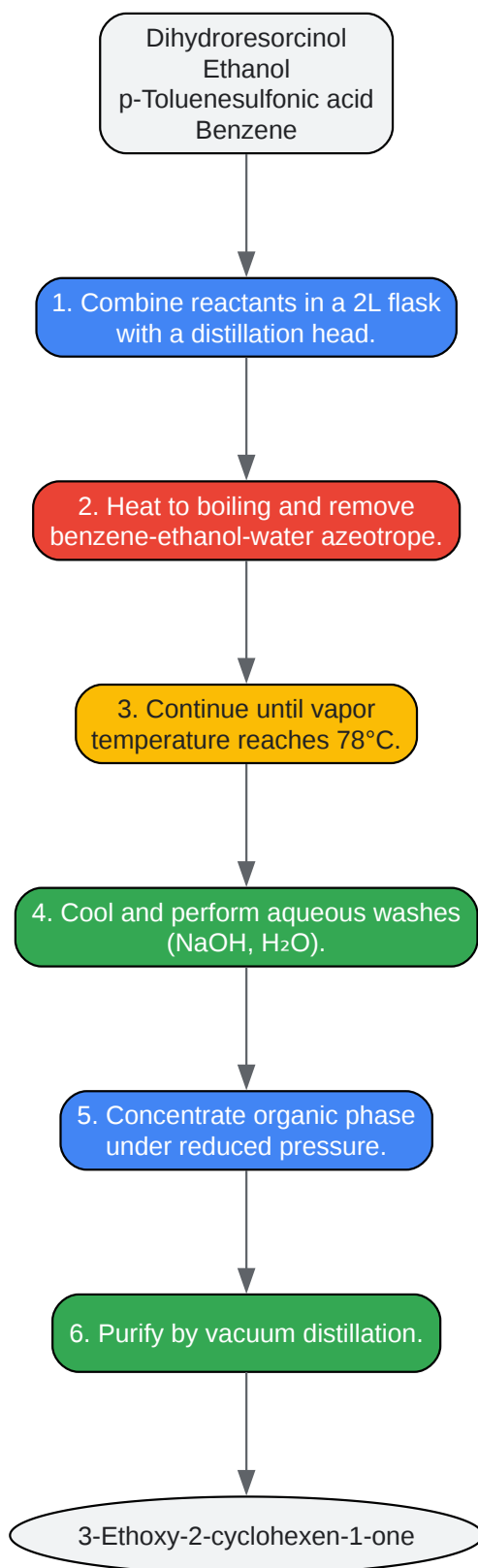
from Organic Syntheses.

## Synthesis of 3-Ethoxy-2-cyclohexen-1-one

This procedure involves the acid-catalyzed reaction of dihydroresorcinol with ethanol in benzene, with azeotropic removal of water to drive the reaction to completion.<sup>[10]</sup>

### Experimental Protocol:

- **Reaction Setup:** In a 2-liter flask equipped with a total-reflux, variable-take-off distillation head, combine 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene.
- **Azeotropic Distillation:** Heat the mixture to boiling. Remove the benzene-ethanol-water azeotrope via the distillation head at a rate of approximately 100 ml per hour.
- **Reaction Monitoring:** Continue the distillation for 6-8 hours, or until the temperature of the distilling vapor reaches 78°C, indicating the removal of the ternary azeotrope.<sup>[10]</sup>
- **Workup:** Stop the distillation and allow the solution to cool. Wash the residual solution with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.
- **Purification:** Wash the resulting organic layer with successive 50-ml portions of water until the aqueous washings are neutral. Concentrate the organic solution under reduced pressure.
- **Final Distillation:** Distill the residual liquid under reduced pressure to yield 3-ethoxy-2-cyclohexen-1-one (boiling point 66–68.5°C at 0.4 mm). The expected yield is 70–75%.<sup>[10]</sup>



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**Caption:** Synthesis workflow for **3-Ethoxy-2-cyclohexen-1-one**.

## Applications in Synthesis

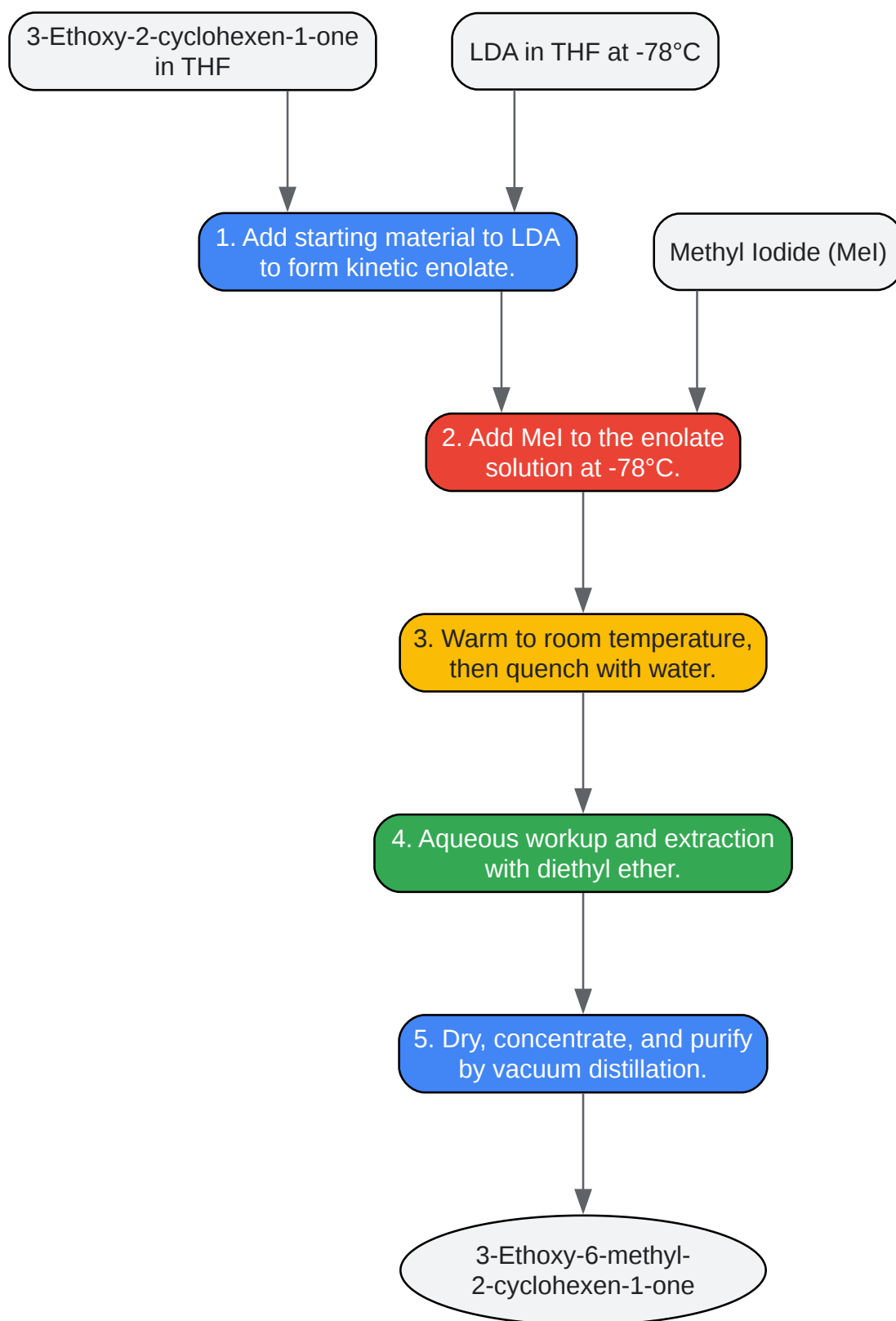
**3-Ethoxy-2-cyclohexen-1-one** is a key intermediate for preparing various substituted cyclohexenones, which are common motifs in natural products and pharmaceutical compounds.

### The Stork-Danheiser Kinetic Alkylation

A primary application is the regioselective alkylation at the C-6 position under kinetically controlled conditions.<sup>[5][6][7]</sup> This involves the formation of a specific lithium enolate followed by reaction with an electrophile, such as an alkyl halide.

Experimental Protocol (Example: 6-Methylation):<sup>[7]</sup>

- **Base Preparation:** In a flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.27 eq) to diisopropylamine (1.27 eq) in anhydrous tetrahydrofuran (THF) at 0°C, then cool to -78°C.
- **Enolate Formation:** Add a solution of **3-ethoxy-2-cyclohexen-1-one** (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 30 minutes to ensure complete formation of the kinetic enolate.
- **Alkylation:** Rapidly add methyl iodide (2.1 eq) to the enolate solution at -78°C.
- **Workup:** After 5 minutes, remove the cooling bath and allow the mixture to warm to room temperature overnight. Quench the reaction with water.
- **Extraction and Purification:** Separate the organic phase and extract the aqueous phase with diethyl ether. Combine the organic phases, wash with water and brine, and dry over magnesium sulfate.
- **Isolation:** Remove the solvent via rotary evaporation and purify the product, 3-ethoxy-6-methyl-2-cyclohexen-1-one, by vacuum distillation. The expected yield is 91-93%.<sup>[7]</sup>



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**Caption:** Stork-Danheiser kinetic alkylation workflow.

## Synthesis of 2-Cyclohexenone

The compound can also be used to synthesize 2-cyclohexenone, another important synthetic precursor. This involves reduction with lithium aluminum hydride followed by hydrolysis and dehydration.<sup>[11]</sup>

## Relevance in Drug Development

The cyclohexenone scaffold is present in numerous biologically active molecules. The ability to introduce substituents at specific positions using intermediates like **3-ethoxy-2-cyclohexen-1-one** is of high value in medicinal chemistry. For instance, this methodology is foundational for constructing substituted cyclic systems that form the core of various therapeutic agents. A patent demonstrates the use of a related starting material, 3-ethoxy-6-methyl-2-cyclohexen-1-one, in a Grignard reaction to synthesize long-chain alcohols, showcasing its utility in building complex molecular architectures.<sup>[8]</sup>

## Safety and Handling

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, appropriate laboratory safety precautions should always be observed.

Table 3: Safety Information for **3-Ethoxy-2-cyclohexen-1-one**



Hazard Information	Precautionary Measures	Reference(s)
GHS Classification	Some reports indicate potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).	[12]
Personal Protective Equipment (PPE)	Wear protective gloves, safety glasses with side-shields, and use in a well-ventilated area.	[3]
Incompatible Materials	Strong oxidizing agents.	[6]
Storage	Keep container tightly closed in a dry, well-ventilated place. Recommended to be kept refrigerated and protected from heat.	[3][6]

This guide provides essential technical information for the safe handling, synthesis, and application of **3-Ethoxy-2-cyclohexen-1-one**. Its versatility as a synthetic intermediate makes it a valuable compound for researchers in organic chemistry and drug discovery.

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